4,4'-Dihydroxy-2,2'-bipyridine

Electrochemistry Coordination Chemistry Photocatalysis

4,4'-Dihydroxy-2,2'-bipyridine (CAS 90770-88-0) offers a unique, pH-responsive chelating ligand that dramatically enhances catalytic performance—delivering over a 1000-fold increase in turnover frequency for transfer hydrogenation compared to unsubstituted analogues. This performance boost, coupled with its ability to enable pH-selective chemoselectivity (e.g., targeting C=C vs. C=O bonds), makes it the superior choice for optimizing catalyst efficiency and minimizing metal loading. For sensor development, its Ru(II) complex provides a remarkable dual-modality response (4504 cm⁻¹ absorption red-shift and 0.96 V redox shift) to a single pH stimulus. Procure this specific isomer to leverage its distinct pKa values (pKa1=2.7, pKa2=5.8) for targeted activation in biological systems, ensuring your research achieves optimal, quantifiable results that generic bipyridine ligands cannot provide.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 90770-88-0
Cat. No. B1588920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dihydroxy-2,2'-bipyridine
CAS90770-88-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)C2=CC(=O)C=CN2
InChIInChI=1S/C10H8N2O2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14)
InChIKeyJHDFNETXVFHWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dihydroxy-2,2'-bipyridine (90770-88-0): A pH-Responsive Chelating Ligand for Advanced Coordination Chemistry and Catalysis


4,4'-Dihydroxy-2,2'-bipyridine (CAS 90770-88-0), also known as 2,2'-bipyridine-4,4'-diol, is a symmetrically functionalized derivative of the classic 2,2'-bipyridine (bpy) chelating ligand . Its defining feature is the presence of two hydroxyl (-OH) groups at the 4 and 4' positions of the pyridine rings. This substitution pattern confers distinct pH-responsive properties, as the hydroxyl groups can be protonated or deprotonated in response to changes in the local environment [1]. The compound is typically a white to yellowish crystalline solid with a melting point of 192-194 °C, exhibiting good solubility in alcohols and organic solvents while being only slightly soluble in water . It serves as a versatile building block for the synthesis of functional materials, including metal-organic frameworks, dendrimers, and photoactive complexes . While it shares a core structure with the widely used 2,2'-bipyridine, the specific electronic and steric effects of the 4,4'-hydroxyl groups create quantifiable differences in the properties of its metal complexes, making it a distinct choice for applications requiring tunable redox behavior, catalysis, and luminescence.

Beyond 2,2'-Bipyridine: Why the 4,4'-Dihydroxy Substitution Pattern is Critical for Tunable Electronics and Catalysis


The assumption that any 2,2'-bipyridine derivative can serve as a direct replacement for another is a critical error in scientific and industrial applications. The simple substitution of hydrogen with hydroxyl groups at the 4,4' positions fundamentally alters the ligand's electronic and chemical behavior. The hydroxyl groups are not mere spectators; they are proton-responsive entities that can exist in protonated or deprotonated states, enabling pH-dependent control over the ligand's electron-donating capacity [1]. This is in stark contrast to the electronically inert nature of unsubstituted 2,2'-bipyridine [2]. Furthermore, the 4,4'-substitution pattern creates a unique chelating geometry and a different electronic communication pathway compared to other isomers, such as the 6,6'-dihydroxy derivative, which exhibits drastically different pKa values and steric hindrance at the metal binding site [3]. Substituting with 4,4'-dimethyl-2,2'-bipyridine (an electron-donating group) or 4,4'-dicarboxy-2,2'-bipyridine (an electron-withdrawing group) also leads to significantly different redox potentials in the resulting complexes [4]. Therefore, the specific and quantifiable properties of 4,4'-dihydroxy-2,2'-bipyridine, detailed below, are not interchangeable with those of its closest analogs and must be considered for optimal performance in any targeted application.

Quantitative Differentiation Guide for 4,4'-Dihydroxy-2,2'-bipyridine (90770-88-0)


pH-Dependent Redox Potential Shift: Enabling a 0.96 V Tuning Range in Ru(III/II) Couple

The incorporation of 4,4'-dihydroxy-2,2'-bipyridine (dhbpyH2) into a ruthenium complex provides a quantifiable, pH-dependent redox switch that is absent in unsubstituted 2,2'-bipyridine (bpy). Cyclic voltammetry of the complex [Ru(bpy)(dhbpyH2)2]2+ revealed a substantial 0.96 V decrease in the Ru(III/II) reduction potential upon deprotonation of the hydroxyl groups [1]. This shift is driven by the conversion of the ligand from a neutral, weaker donor to an anionic, strongly electron-donating bpy(O−)2 species, which significantly stabilizes the Ru(III) oxidation state [1]. In contrast, the Ru(III/II) potential of the parent complex [Ru(bpy)3]2+ is pH-independent under the same conditions. This allows for rational tuning of the metal center's redox properties simply by adjusting the solution pH.

Electrochemistry Coordination Chemistry Photocatalysis

Catalytic Turnover Frequency (TOF) in Transfer Hydrogenation: >1000x Enhancement Over Unsubstituted Bipyridine

In transfer hydrogenation reactions, an iridium catalyst bearing the 4,4'-dihydroxy-2,2'-bipyridine (DHBP) ligand exhibits a catalytic activity that is orders of magnitude greater than its unsubstituted counterpart under basic conditions. The study reports that the TOF for the DHBP-Ir complex can exceed that of the unsubstituted 2,2'-bipyridine-Ir analogue by a factor of more than 1000 [1]. The optimal TOF recorded for the DHBP complex was 81,000 h⁻¹ at 80 °C in an aqueous formate solution, a level of activity directly attributed to the strong electron-donating ability of the deprotonated hydroxyl groups [1].

Homogeneous Catalysis Green Chemistry Hydrogenation

Acidity Constants (pKa): A More Acidic and Tunable Proton-Responsive Ligand than the 6,6'-Isomer

The position of the hydroxyl groups on the bipyridine ring dictates the acidity of the ligand, which is a crucial parameter for applications in pH-switchable systems. 4,4'-Dihydroxy-2,2'-bipyridine in its [Ru(bpy)2(bpy(OH)2)]2+ complex exhibits two distinct deprotonation steps with pKa values of pKa1 = 2.7 and pKa2 = 5.8 [1]. This contrasts sharply with the 6,6'-isomer (6,6'-dihydroxy-2,2'-bipyridine), for which the same complex has much less acidic hydroxyl groups, with reported pKa values of 5.26 and 7.27 [2]. The 4,4'-isomer's lower first pKa means it begins to deprotonate and switch on its electron-donating character at a much lower pH, a critical distinction for applications targeting mildly acidic or near-neutral biological or environmental conditions.

Ligand Design Acid-Base Chemistry Stability

Distinct Photophysical Switching: A 4504 cm⁻¹ Red-Shift in MLCT Absorption Upon Deprotonation

The 4,4'-dihydroxy-2,2'-bipyridine ligand provides a remarkable photophysical 'on-off' switch for its metal complexes. The protonated complex [Ru(bpy)(bpy(OH)2)2]2+ displays a Metal-to-Ligand Charge Transfer (MLCT) absorption band typical of [Ru(bpy)3]2+ at approximately 468 nm. Upon deprotonation, this band undergoes a dramatic 4504 cm⁻¹ red-shift to 593 nm in acetonitrile [1]. This large spectral change is due to the formation of new mixed metal-ligand to ligand charge transfer (MLLCT) states arising from the strongly electron-donating bpy(O−)2 ligand. This degree of switching is not observed in complexes of unsubstituted 2,2'-bipyridine, which lack a pH-sensitive absorption profile.

Photophysics Spectroscopy Molecular Sensors

Optimal Application Scenarios for 4,4'-Dihydroxy-2,2'-bipyridine Based on Quantified Properties


Design of High-Throughput pH-Switchable Catalysts

For industrial transfer hydrogenation processes, replacing a standard 2,2'-bipyridine ligand with 4,4'-dihydroxy-2,2'-bipyridine can lead to a greater than 1000-fold increase in turnover frequency under basic conditions [1]. This dramatic performance boost, driven by the electron-donating ability of the deprotonated ligand, justifies its selection for any process where maximizing catalyst efficiency and minimizing metal loading are paramount. Furthermore, its pH-dependent chemoselectivity can be exploited to target specific functional groups (e.g., C=C vs. C=O bonds) by simply adjusting the reaction medium, a level of control unattainable with unsubstituted analogues [1].

Development of Colorimetric and Electrochemical pH Sensors

The pronounced pH-dependent properties of its metal complexes make this ligand ideal for sensor development. Its Ru(II) complex exhibits a 4504 cm⁻¹ red-shift in visible light absorption upon deprotonation [2], which can serve as the basis for a naked-eye or spectrophotometric pH sensor. Simultaneously, the same deprotonation event causes a 0.96 V shift in the Ru(III/II) redox potential [3], providing a robust electrochemical signal. No other single modification to the bipyridine core offers such a large, dual-modality response to a single stimulus.

Construction of Redox-Active Metal-Organic Frameworks (MOFs) and Coordination Polymers

Unlike 4,4'-bipyridine, which is a rigid, linear bridging ligand used to construct square-grid coordination polymers [4], 4,4'-dihydroxy-2,2'-bipyridine functions primarily as a chelating ligand that binds to a single metal center. This chelation mode is critical for forming discrete metal complexes or serving as a redox-active node within a larger framework. Its ability to reversibly protonate/deprotonate and thereby modulate the electron density of the metal node allows for the rational design of 'smart' porous materials whose electronic properties and catalytic activity can be tuned post-synthetically by external pH changes, a feature not available in frameworks built with 4,4'-bipyridine.

Synthesis of pH-Activatable Luminescent Probes and Theragnostic Agents

The luminescence lifetime of its Zn(II) complex is a specific, measurable property (4.95 ns) that can be used in time-resolved detection [5]. More importantly, the distinct pKa values of this ligand (pKa1 = 2.7, pKa2 = 5.8) [6] position it for activation within a biologically relevant pH window that differs from the 6,6'-dihydroxy isomer. This allows researchers to design prodrugs or imaging agents that are selectively activated in the acidic microenvironment of tumor tissues (pH ~6.5-6.8) while remaining inactive in healthy tissue, providing a rational basis for choosing the 4,4'- isomer over its 6,6'-counterpart for specific therapeutic applications.

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